molecular formula C12H15N3O2 B2862569 tert-butyl N-(2-amino-5-cyanophenyl)carbamate CAS No. 1824298-66-9

tert-butyl N-(2-amino-5-cyanophenyl)carbamate

Cat. No.: B2862569
CAS No.: 1824298-66-9
M. Wt: 233.271
InChI Key: XHPKRHHURHVQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(2-amino-5-cyanophenyl)carbamate: is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-5-cyanophenyl)carbamate typically involves the reaction of 2-amino-5-cyanophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(2-amino-5-cyanophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: It is investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site, leading to a decrease in enzyme function. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

  • tert-butyl N-(2-amino-4-cyanophenyl)carbamate
  • tert-butyl N-(2-amino-6-cyanophenyl)carbamate
  • tert-butyl N-(2-amino-3-cyanophenyl)carbamate

Comparison: tert-butyl N-(2-amino-5-cyanophenyl)carbamate is unique due to the position of the amino and cyanide groups on the phenyl ring. This specific arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

tert-butyl N-(2-amino-5-cyanophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-8(7-13)4-5-9(10)14/h4-6H,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPKRHHURHVQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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